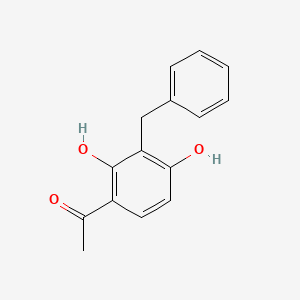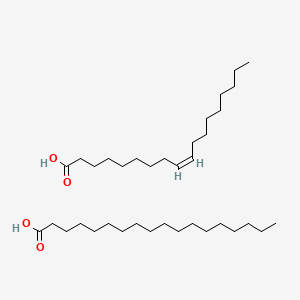
octadecanoic acid;(Z)-octadec-9-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecanoic acid: and (Z)-octadec-9-enoic acid are two distinct fatty acids. Octadecanoic acid, commonly known as stearic acid, is a saturated fatty acid with the chemical formula C₁₈H₃₆O₂. It is widely found in animal and plant fats. (Z)-octadec-9-enoic acid, also known as oleic acid, is an unsaturated fatty acid with the chemical formula C₁₈H₃₄O₂. It is a major component of various vegetable oils, such as olive oil.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Octadecanoic Acid (Stearic Acid):
Hydrogenation of Oleic Acid: Stearic acid can be synthesized by the hydrogenation of oleic acid in the presence of a nickel catalyst.
Saponification of Fats and Oils: Stearic acid is also produced by the saponification of animal fats and vegetable oils, followed by acidification of the resulting soap.
-
(Z)-Octadec-9-enoic Acid (Oleic Acid):
Hydrolysis of Triglycerides: Oleic acid can be obtained by the hydrolysis of triglycerides found in vegetable oils, such as olive oil and sunflower oil.
Chemical Synthesis: Oleic acid can also be synthesized through the oxidation of stearic acid using potassium permanganate.
Industrial Production Methods:
Fractional Distillation: Both stearic acid and oleic acid can be separated from other fatty acids through fractional distillation of hydrolyzed fats and oils.
Crystallization: Stearic acid can be purified by crystallization from solvents like ethanol.
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
Stearic Acid: Undergoes oxidation to produce stearic aldehyde and stearic acid peroxide.
Oleic Acid: Can be oxidized to produce oxoacids and peroxides.
-
Reduction:
Stearic Acid: Can be reduced to produce stearyl alcohol.
Oleic Acid: Can be hydrogenated to produce stearic acid.
-
Substitution:
Stearic Acid: Reacts with alcohols to form esters.
Oleic Acid: Reacts with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, oxygen, and hydrogen peroxide.
Reduction: Hydrogen gas and nickel catalyst.
Substitution: Alcohols, halogens, and acids.
Major Products:
Stearic Acid: Stearyl alcohol, stearic aldehyde, and esters.
Oleic Acid: Stearic acid, oxoacids, and halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Stearic Acid: Used as a surfactant and emulsifying agent in various chemical formulations.
Oleic Acid: Used as a precursor in the synthesis of various chemicals, including detergents and lubricants.
Biology:
Stearic Acid: Studied for its role in cell membrane structure and function.
Oleic Acid: Investigated for its effects on lipid metabolism and cardiovascular health.
Medicine:
Stearic Acid: Used in the formulation of pharmaceutical tablets and capsules.
Oleic Acid: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry:
Stearic Acid: Used in the production of candles, cosmetics, and plastics.
Oleic Acid: Used in the manufacture of soaps, biodiesel, and food additives.
Mecanismo De Acción
Stearic Acid:
Cell Membrane Interaction: Stearic acid integrates into cell membranes, affecting their fluidity and permeability.
Metabolic Pathways: Stearic acid is metabolized in the body to produce energy and other fatty acids.
Oleic Acid:
Lipid Metabolism: Oleic acid is involved in the regulation of lipid metabolism, influencing cholesterol levels and fatty acid synthesis.
Signal Transduction: Oleic acid activates various signaling pathways, including those related to inflammation and cell proliferation.
Comparación Con Compuestos Similares
Palmitic Acid: A saturated fatty acid with 16 carbon atoms, similar to stearic acid but with a shorter chain length.
Linoleic Acid: An unsaturated fatty acid with two double bonds, similar to oleic acid but with additional unsaturation.
Arachidic Acid: A saturated fatty acid with 20 carbon atoms, similar to stearic acid but with a longer chain length.
Uniqueness:
Stearic Acid: Unique for its high melting point and solid state at room temperature, making it suitable for use in candles and cosmetics.
Oleic Acid: Unique for its high monounsaturated fat content, making it beneficial for heart health and widely used in cooking oils.
Propiedades
Número CAS |
68311-06-8 |
|---|---|
Fórmula molecular |
C36H70O4 |
Peso molecular |
566.9 g/mol |
Nombre IUPAC |
octadecanoic acid;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H36O2.C18H34O2/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20);9-10H,2-8,11-17H2,1H3,(H,19,20)/b;10-9- |
Clave InChI |
QWIDXEUVWSDDQX-SVMKZPJVSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O |
Números CAS relacionados |
68311-06-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



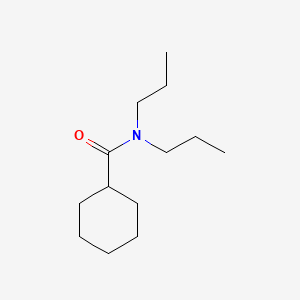
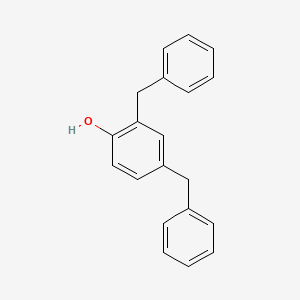
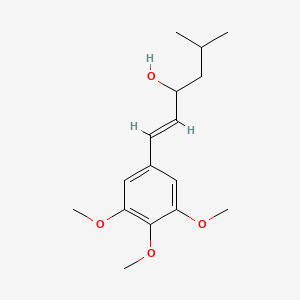
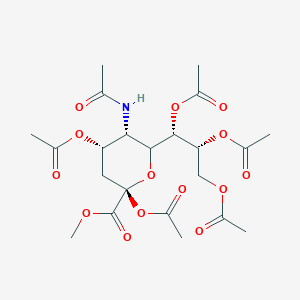
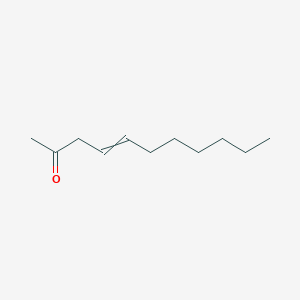
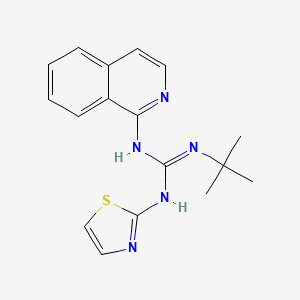
![Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane](/img/structure/B14463554.png)
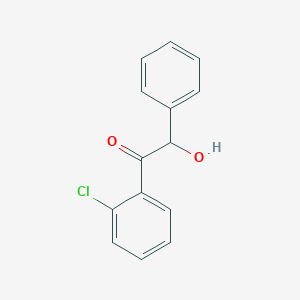
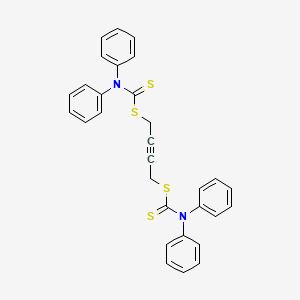
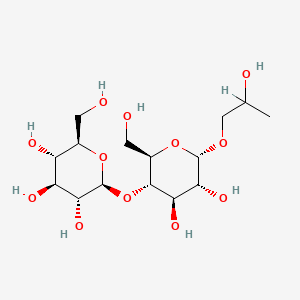
![7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14463578.png)

